1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps. For example, a similar compound, 4-(2,5-dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, is synthesized in several steps, starting with the dissolution of 2,5-dioxopyrrolidine and 4-aminobenzoic acid in a suitable solvent. The reaction mixture is then stirred for several hours at room temperature after adding a coupling agent. The intermediate formed is isolated and purified by column chromatography. The purified intermediate is then reduced using a reducing agent in a suitable solvent. The final product is isolated and purified by column chromatography.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For example, the pyrrolidine ring can undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Regioselective Amination and Derivative Synthesis
Regioselective Amination of Condensed Pyrimidines
The study by Gulevskaya et al. (1994) exemplifies the regioselective amination process, where derivatives of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione react with alkylamides in liquid ammonia, resulting in 7-amino derivatives. This process showcases the chemical reactivity and potential for derivative synthesis of similar compounds (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Advanced Synthesis Techniques
Microwave-Induced Cyclocondensation
Romo et al. (2015) illustrate the synthesis of a complex pyrimidine derivative through microwave-induced cyclocondensation, highlighting an efficient synthesis route that could be relevant for the compound . This demonstrates the potential of advanced synthesis techniques in creating structurally complex pyrimidine derivatives (Romo, Quiroga, Insuasty, Nogueras, & Cobo, 2015).
Novel Catalytic Syntheses
Triazine Diphosphonium Catalysis
The work by Rahmani et al. (2018) on the synthesis of pyridine-pyrimidines using a triazine diphosphonium hydrogen sulfate ionic liquid demonstrates the use of novel catalysts for the synthesis of pyrimidine derivatives. This could suggest a pathway for synthesizing similar compounds under mild, efficient conditions (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Green Chemistry Approaches
Water-Mediated Synthesis
Brahmachari et al. (2020) explored a water-mediated, catalyst-free synthesis of pyrimidine derivatives, emphasizing the importance of environmentally friendly methods in the synthesis of complex molecules. This approach highlights the potential for sustainable methodologies in the synthesis of similar chemical compounds (Brahmachari, Nayek, Karmakar, Nurjamal, Chandra, & Bhowmick, 2020).
Future Directions
The compound “1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” could be a subject of future research due to its complex structure and potential bioactivity. Further studies could focus on its synthesis, characterization, and exploration of its biological activities .
properties
IUPAC Name |
1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-4-7-11-18-14-13(16(24)21(3)17(25)20(14)2)15(19-11)26-10-12(23)22-8-5-6-9-22/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBPQLEDVJFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)N3CCCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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